2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE
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Overview
Description
2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a triazole ring and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic synthesis. The triazole ring can be synthesized through cyclization reactions involving hydrazines and carboxylic acids or their derivatives . The tetrahydroquinoline moiety can be synthesized via Povarov reactions, which involve the condensation of aniline derivatives with aldehydes and alkenes under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving triazole and tetrahydroquinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form non-covalent interactions with proteins, while the tetrahydroquinoline moiety can enhance membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities, including antifungal and anticancer properties.
Tetrahydroquinoline derivatives: Known for their pharmacological activities, including anti-inflammatory and analgesic effects.
Uniqueness
2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to the combination of the triazole and tetrahydroquinoline moieties, which may confer synergistic effects and enhance its biological activity and chemical stability.
Properties
IUPAC Name |
2-[(1-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-22(2)15-23(3,17-10-6-5-7-11-17)18-12-8-9-13-19(18)27(22)20(28)14-29-21-24-16-26(4)25-21/h5-13,16H,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNDIAMBXMWSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)CSC3=NN(C=N3)C)(C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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